RO5256390

Vue d'ensemble

Description

RO5256390 est un composé développé par Hoffmann-La Roche, connu pour son rôle d’agoniste du récepteur associé aux amines traces 1 (TAAR1). Ce récepteur est un récepteur couplé aux protéines G (RCPG) hautement conservé qui se lie aux amines traces endogènes. This compound a montré un potentiel pour réduire les comportements alimentaires compulsifs et de type frénésie chez les modèles animaux, ce qui en fait un candidat pour le traitement de troubles tels que le trouble de l’alimentation boulimique .

Applications De Recherche Scientifique

RO5256390 has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the behavior of TAAR1 agonists and their interactions with other molecules.

Biology: The compound is used to investigate the role of TAAR1 in various biological processes, including neurotransmission and behavior.

Medicine: this compound is being explored as a potential treatment for binge eating disorder and other conditions related to compulsive behavior.

Industry: The compound’s unique properties make it a valuable tool in the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

RO5256390 exerce ses effets en se liant au récepteur associé aux amines traces 1 (TAAR1). Cette liaison active le récepteur, qui à son tour module la neurotransmission monoaminergique. L’activation du TAAR1 par this compound s’est avérée bloquer l’hyperactivité induite par les psychostimulants et produire un modèle d’activation cérébrale similaire à celui de l’agent antipsychotique olanzapine . Cela suggère que this compound possède des propriétés antipsychotiques et peut influencer les comportements liés à la régulation des neurotransmetteurs.

Analyse Biochimique

Biochemical Properties

RO5256390 interacts with the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that is widely distributed across the brain and gastrointestinal system . The compound binds to TAAR1 in a pocket near the extracellular region of the receptor, commonly termed the orthosteric binding pocket . This interaction activates TAAR1 signaling pathways through G protein subtypes .

Cellular Effects

In cellular models, this compound has been shown to block compulsive, binge-like eating in rats responding to a highly palatable sugary diet . This suggests that this compound can modulate cellular responses to certain stimuli, potentially influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TAAR1 receptor. Structural analysis reveals that this compound binds to TAAR1 mainly through polar interactions . This binding activates the receptor, leading to a cascade of intracellular events that modulate monoaminergic neurotransmission .

Dosage Effects in Animal Models

In animal models, this compound has been shown to block binge-like eating in rats The specific dosage effects of this compound in animal models have not been extensively studied

Metabolic Pathways

As a TAAR1 agonist, it is likely that it interacts with enzymes or cofactors involved in monoaminergic neurotransmission .

Transport and Distribution

Given its role as a TAAR1 agonist, it is likely that it interacts with transporters or binding proteins that modulate the localization or accumulation of this receptor .

Subcellular Localization

Given its role as a TAAR1 agonist, it is likely that it localizes to the same compartments or organelles as this receptor .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

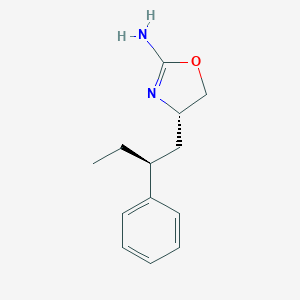

La synthèse de RO5256390 implique plusieurs étapes, commençant par la préparation du cycle oxazoline. L’intermédiaire clé, la (S)-4-((S)-2-phénylbutyl)-4,5-dihydro-oxazol-2-ylamine, est synthétisée par une série de réactions impliquant la formation du cycle oxazoline et la fonctionnalisation subséquente.

Formation du cycle oxazoline : L’étape initiale implique la cyclisation d’un amino-alcool avec un dérivé d’acide carboxylique en conditions acides pour former le cycle oxazoline.

Fonctionnalisation : Le cycle oxazoline est ensuite fonctionnalisé en introduisant le groupe phénylbutyle par une série de réactions de substitution.

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement l’optimisation de la voie synthétique pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et la mise en œuvre de principes de chimie verte pour réduire les déchets et la consommation d’énergie.

Analyse Des Réactions Chimiques

Types de réactions

RO5256390 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : Le groupe phénylbutyle peut être substitué par d’autres groupes fonctionnels pour créer des dérivés de this compound.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement employés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels.

Applications de recherche scientifique

This compound a un large éventail d’applications de recherche scientifique :

Chimie : Il sert de composé modèle pour étudier le comportement des agonistes du TAAR1 et leurs interactions avec d’autres molécules.

Biologie : Le composé est utilisé pour étudier le rôle du TAAR1 dans divers processus biologiques, notamment la neurotransmission et le comportement.

Médecine : this compound est étudié comme traitement potentiel du trouble de l’alimentation boulimique et d’autres affections liées au comportement compulsif.

Industrie : Les propriétés uniques du composé en font un outil précieux dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

Comparaison Avec Des Composés Similaires

RO5256390 est unique par sa forte sélectivité et sa puissance en tant qu’agoniste du TAAR1. Les composés similaires incluent :

RO5166017 : Un autre agoniste du TAAR1 avec des propriétés similaires mais des profils pharmacocinétiques différents.

RO5073012 : Un composé ayant des effets comparables sur le TAAR1 mais variant en structure chimique et en affinité de liaison.

L’unicité de this compound réside dans ses interactions spécifiques avec le TAAR1, qui se sont avérées réduire efficacement les comportements compulsifs chez les modèles animaux .

Propriétés

IUPAC Name |

(4S)-4-[(2S)-2-phenylbutyl]-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDKFUBXESWHSL-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

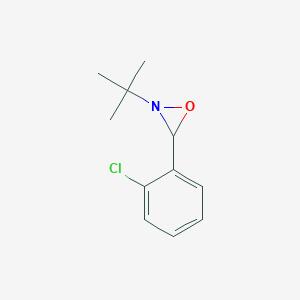

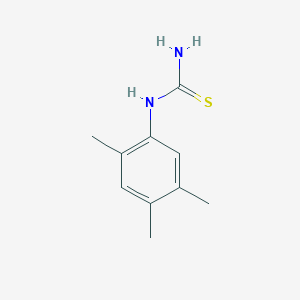

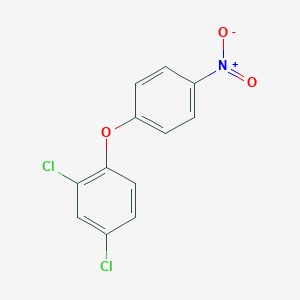

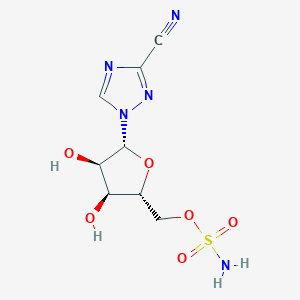

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

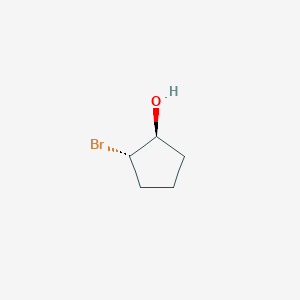

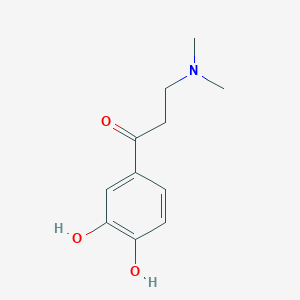

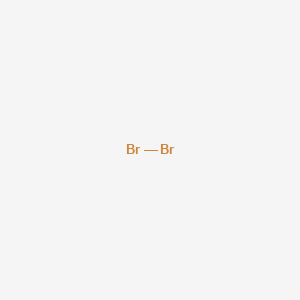

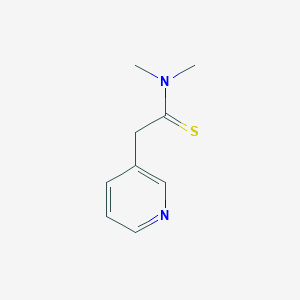

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine (RO5256390)?

A1: this compound acts as a selective agonist of the Trace Amine-Associated Receptor 1 (TAAR1). [] This receptor, when activated, modulates dopaminergic and glutamatergic signaling in the brain. []

Q2: How does this compound impact alcohol consumption in animal models?

A2: Studies in mice have shown that administration of this compound can transiently reduce alcohol consumption, particularly in mice with a high preference for alcohol. [, ] This effect appears to be linked to a reduction in alcohol preference and motivation for alcohol seeking. [, ]

Q3: Beyond alcohol abuse, what other potential therapeutic applications are being explored for this compound?

A3: Research suggests that this compound may hold promise in addressing cognitive dysfunction in Alzheimer's disease. It has been observed to promote the membrane insertion of NMDA receptors in cortical cells, potentially counteracting the negative effects of β-amyloid peptide (Aβ) on glutamatergic transmission and cognitive function. [, ] Additionally, this compound has shown potential in reducing compulsive, binge-like eating behaviors in animal models. []

Q4: Has this compound demonstrated efficacy in addressing drug addiction in preclinical studies?

A4: Preclinical studies have shown promising results with this compound in the context of cocaine addiction. Activation of TAAR1 by this compound has been linked to the prevention of relapse to cocaine-seeking behavior in animal models. []

Q5: What is known about the structure-activity relationship (SAR) of the 2-Aminooxazoline class, to which this compound belongs?

A5: Starting from a known adrenergic compound, structural modifications led to the discovery of 2-Aminooxazolines as potent and selective TAAR1 ligands. This highlights the importance of specific structural features within this class for TAAR1 activity. []

Q6: What is the significance of this compound's ability to penetrate the blood-brain barrier (BBB)?

A6: The ability of this compound to effectively cross the BBB is crucial for its therapeutic potential in central nervous system (CNS) disorders. This property allows the compound to reach its target, TAAR1, which is primarily located in the brain. []

Q7: What are the potential implications of TAAR1's interaction with the dopamine D2 receptor in the context of drug addiction?

A7: The interaction between TAAR1 and the dopamine D2 receptor is thought to play a significant role in the neurochemical effects of cocaine. [] This interaction may present a novel target for developing therapies for substance use disorders.

Q8: Are there any known instances of TAAR1 involvement in immune responses?

A8: Research has indicated that TAAR1 can influence immune responses. Specifically, TAAR1 has been found to regulate the secretion of tumor necrosis factor (TNF) from peripheral macrophages, suggesting a potential role in inflammatory processes. []

Q9: Are there any notable historical milestones or breakthroughs in the research of TAAR1 and its ligands?

A9: While a comprehensive historical account is beyond the scope of this Q&A, the identification of TAAR1 as a G protein-coupled receptor and the subsequent discovery of its role in modulating monoamine neurotransmission represent major milestones in the field. These findings paved the way for the development of selective ligands like this compound and the exploration of their therapeutic potential in various neurological and psychiatric disorders. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)

![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)

![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)